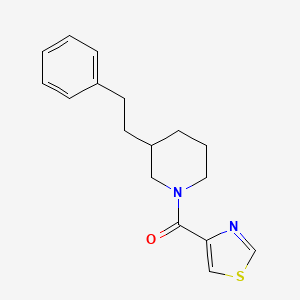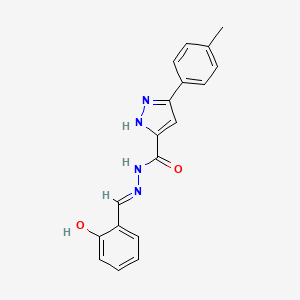![molecular formula C17H28N2O2 B6063865 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6063865.png)
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol, also known as MDPBP, is a synthetic compound that belongs to the class of novel psychoactive substances (NPS). It is a piperazine derivative that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, the compound has also been studied for its potential applications in scientific research.
Mécanisme D'action
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This results in the stimulation of the reward pathway, leading to feelings of euphoria and increased energy. The compound also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been found to increase heart rate and blood pressure in humans. Additionally, this compound has been found to increase levels of the stress hormone cortisol, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, the compound's psychoactive effects may also pose a limitation, as they may confound the results of experiments and make it difficult to interpret the data.
Orientations Futures
There are several future directions for research on 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol. One area of interest is the compound's potential as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on various neurotransmitter systems. Finally, research is needed to develop safer and more effective methods for synthesizing and purifying this compound.
Méthodes De Synthèse
The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with 1-methylpiperazine in the presence of ethanol as a solvent. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13-10-17(21-4)14(2)9-15(13)11-19-7-6-18(3)16(12-19)5-8-20/h9-10,16,20H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLXKNRCDIQDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(C(C2)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6063793.png)


![6-[chloro(difluoro)methyl]-4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B6063810.png)
![4-{6-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6063819.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6063828.png)
![1-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6063834.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6063867.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)